molecular formula C10H8ClN3O B1374182 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one CAS No. 1343189-32-1

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one

Cat. No.: B1374182
CAS No.: 1343189-32-1
M. Wt: 221.64 g/mol
InChI Key: VRKQGPMJMJOEAJ-UHFFFAOYSA-N
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Description

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and agriculture. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and synthesis.

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes.

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function . The presence of the 1,2,4-triazole moiety may contribute to the compound’s ability to form stable interactions with its targets.

Biochemical Pathways

1,2,4-triazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets . These can include pathways related to cell proliferation, inflammation, and various metabolic processes.

Pharmacokinetics

The compound’s solubility and stability, influenced by its chemical structure, would play a significant role in its bioavailability .

Result of Action

Similar compounds have been reported to exhibit a range of effects, such as inhibiting cell proliferation or inducing apoptosis . The exact effects would depend on the compound’s specific targets and mode of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 2-chloro-1-(1-chlorocyclopropyl)ethanone with 1,2,4-triazole under basic conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, with bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one has several scientific research applications:

Comparison with Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Anastrozole: A triazole-based compound used in the treatment of breast cancer.

Uniqueness: 1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and biological activities compared to other triazole derivatives .

Properties

IUPAC Name

1-[2-chloro-4-(1,2,4-triazol-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-8(4-10(9)11)14-6-12-5-13-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKQGPMJMJOEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)N2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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